molecular formula C20H23N3O4S B11239620 4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11239620
M. Wt: 401.5 g/mol
InChI Key: SNTUGOIBPKJACL-UHFFFAOYSA-N
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Description

4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine class This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the isobutyl, methoxyphenyl, and methyl groups through substitution reactions. These reactions often require specific reagents and catalysts to ensure selectivity and yield.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological molecules, potentially serving as a lead compound for drug development. Its interactions with enzymes and receptors are of particular interest.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-isobutyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide apart is its specific substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O4S/c1-13(2)12-23-14(3)22-28(25,26)19-11-15(9-10-17(19)23)20(24)21-16-7-5-6-8-18(16)27-4/h5-11,13H,12H2,1-4H3,(H,21,24)

InChI Key

SNTUGOIBPKJACL-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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